![molecular formula C10H19ClN4 B2534198 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride CAS No. 1049764-85-3](/img/structure/B2534198.png)

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

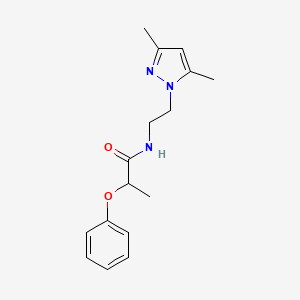

“1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride” is a chemical compound with a molecular weight of 194.28 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .

Synthesis Analysis

Pyrazole derivatives, such as “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride”, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis

The molecular structure of “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride” can be represented by the InChI code:1S/C10H18N4/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 . Physical And Chemical Properties Analysis

“1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride” is a solid compound with a molecular weight of 194.28 . It has a rotatable bond count of 2 and a topological polar surface area of 29.8 Ų .Wissenschaftliche Forschungsanwendungen

N-Dealkylation and Metabolic Pathways

Piperazine derivatives, including "1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride", undergo extensive metabolic processes, such as CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects among others, and have been studied for their pharmacokinetic behaviors and potential pharmacological actions (S. Caccia, 2007).

Anti-Mycobacterial Activity

Piperazine, as a core structure, has been identified in compounds exhibiting potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. Research into piperazine-based molecules highlights their role in developing cost-effective and selective anti-mycobacterial agents (P. Girase et al., 2020).

DNA Interaction and Fluorescent Staining

Derivatives of piperazine, including specific analogues like Hoechst 33258, demonstrate a strong affinity for the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are utilized extensively in fluorescent DNA staining, aiding in various biological and medical research methodologies (U. Issar & R. Kakkar, 2013).

Therapeutic Applications and Patent Review

Piperazine derivatives feature in a wide range of therapeutic applications, as detailed in various patents. They have been developed for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Slight modifications in the piperazine nucleus have been shown to significantly alter the medicinal potential of these molecules, underscoring their versatility in drug design (A. Rathi et al., 2016).

Eigenschaften

IUPAC Name |

1-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.ClH/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14;/h7,11H,3-6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRDCUXRKSRQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CN2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)

![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)